(5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that belongs to the class of imidazoles It is characterized by the presence of a chlorobenzylidene group and a phenyl group attached to an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated that the compound may have therapeutic potential in the treatment of certain diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer research, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a bromine atom instead of chlorine.
(5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a methyl group instead of chlorine.
(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C16H11ClN2O |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)10-14-16(20)19-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
WAWGTSYDTCQAMP-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
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